
1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a methoxy group attached to an indole core. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, benzyl bromide, and methyl iodide.
Reaction Conditions: The indole core is first functionalized by introducing the benzyl and methyl groups through nucleophilic substitution reactions
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Electrophilic substitution reactions are common for indole derivatives. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and immune response.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate can be compared with other indole derivatives:
Similar Compounds: Examples include 1-Benzyl-3-methylindole, 6-Methoxyindole, and 1,3-Dicarboxylate indole derivatives.
Uniqueness: The presence of the benzyl, methyl, and methoxy groups in this compound imparts unique chemical and biological properties, making it distinct from other indole derivatives.
Propriétés
IUPAC Name |
1-O-benzyl 3-O-methyl 6-methoxyindole-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-23-14-8-9-15-16(18(21)24-2)11-20(17(15)10-14)19(22)25-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHACEZDXNVJBJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2C(=O)OCC3=CC=CC=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
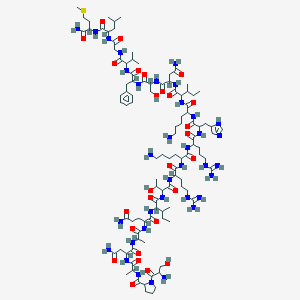
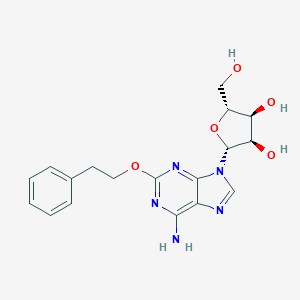


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)
![2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-](/img/structure/B145415.png)

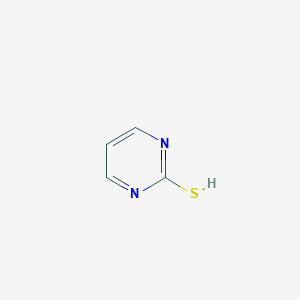
![7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B145425.png)


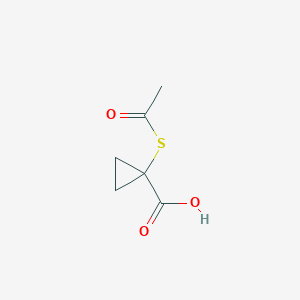
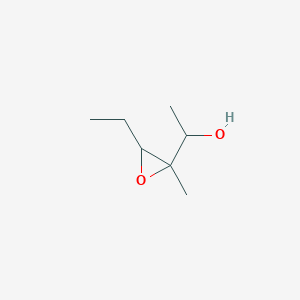
![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)
